1-[(4-Ethenylphenyl)methyl]-pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-14/h2,5-8H,1,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVHXRSAJTSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477457 | |
| Record name | 1-[(4-ethenylphenyl)methyl]-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-54-0 | |
| Record name | 1-[(4-ethenylphenyl)methyl]-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Ethenylphenyl Methyl Pyrrolidine and Its Structural Analogs
Established Synthetic Routes and Reaction Mechanisms
The synthesis of pyrrolidine-containing compounds is a significant focus in organic chemistry due to their prevalence in biologically active molecules. nih.gov Established methods for creating structures like 1-[(4-Ethenylphenyl)methyl]-pyrrolidine often rely on direct functionalization of a pre-existing pyrrolidine (B122466) ring or the construction of the ring from acyclic precursors.
Nucleophilic Substitution Reactions Involving Pyrrolidine and Ethenylphenyl Precursors
The most direct and common method for synthesizing this compound is through a nucleophilic substitution reaction. This process involves the alkylation of pyrrolidine with a suitable ethenylphenyl precursor, typically 4-vinylbenzyl chloride.
In this reaction, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-vinylbenzyl chloride. This displaces the chloride leaving group and forms the desired C-N bond. The reaction is typically carried out under basic conditions, using a base such as sodium hydroxide (B78521) or potassium carbonate to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack. Organic solvents like dichloromethane (B109758) or toluene (B28343) are commonly employed.
Reaction Mechanism: The mechanism is a standard SN2 (Substitution Nucleophilic Bimolecular) reaction. The secondary amine of pyrrolidine attacks the carbon atom bonded to the chlorine atom in 4-vinylbenzyl chloride, leading to the formation of a transition state where the new nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken. Subsequently, the chloride ion is expelled, resulting in the formation of the protonated product, which is then deprotonated by the base present in the reaction mixture to yield this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Pyrrolidine | 4-Vinylbenzyl Chloride | NaOH or K₂CO₃ | Dichloromethane or Toluene | This compound |
Formation of Pyrrolidine Ring Systems for Derivative Synthesis
For the synthesis of structural analogs and more complex derivatives, constructing the pyrrolidine ring itself is a fundamental strategy. Several powerful methods exist for this purpose.
[3+2] Cycloaddition Reactions: This is a classical and highly versatile method for forming five-membered heterocyclic rings. nih.gov The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile, typically an alkene or alkyne. nih.govosaka-u.ac.jp This approach is atom-economic and allows for the direct construction of the pyrrolidine ring with control over stereochemistry at up to four new stereogenic centers. acs.orgrsc.org The reaction can be performed under thermal or microwave conditions and can be catalyzed by various metal complexes or organocatalysts. acs.org
Intramolecular Cyclization: Another major strategy involves the intramolecular cyclization of linear precursors. osaka-u.ac.jpresearchgate.net This can be achieved through various pathways:
Reductive Amination: The cyclization of a 1,4-dicarbonyl compound with a primary amine followed by reduction is a well-established route. mdpi.com More advanced methods involve the intramolecular reductive amination of amino ketones, where a ketone and an amine on the same molecule react to form a cyclic imine, which is then reduced in situ to the pyrrolidine. thieme-connect.com
Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to form the pyrrolidine ring. mdpi.comorganic-chemistry.org
Hydroamination: The intramolecular addition of an N-H bond across a carbon-carbon double or triple bond, often catalyzed by transition metals, provides a direct route to the pyrrolidine skeleton. osaka-u.ac.jp
Ring Contraction: Innovative methods include the photo-promoted ring contraction of pyridines using a silylborane reagent to afford pyrrolidine derivatives. osaka-u.ac.jp This strategy is valuable as it starts from abundant and inexpensive pyridine (B92270) feedstocks. osaka-u.ac.jp
Advanced Synthetic Approaches and Chemo-selectivity Considerations
Modern synthetic chemistry increasingly focuses on the precise control of molecular architecture and the development of environmentally benign processes.
Stereoselective and Enantioselective Synthesis of Pyrrolidine Derivatives
Given that many biologically active molecules are chiral, the ability to synthesize specific stereoisomers of pyrrolidine derivatives is of paramount importance. nih.gov
From Chiral Precursors: A common strategy is to start with an already optically pure precursor, such as the amino acid L-proline or 4-hydroxyproline. mdpi.com Functionalization of this existing chiral scaffold ensures the production of optically pure compounds. mdpi.com
Asymmetric Catalysis: This approach creates chirality during the reaction.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral catalysts (often based on copper, silver, or zinc) in [3+2] cycloadditions of azomethine ylides can induce high levels of enantioselectivity, allowing for the synthesis of specific enantiomers of highly substituted pyrrolidines. rsc.org
Asymmetric Hydrogenation: The reduction of substituted pyrroles (the aromatic precursor to pyrrolidines) using a chiral catalyst and hydrogen gas can produce pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgresearchgate.netnih.gov For instance, rhodium-on-alumina has been used for the diastereoselective hydrogenation of highly substituted pyrroles. acs.org
Biocatalysis: Enzymes are increasingly used to achieve high enantiopurity. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving enantiomeric excesses of over 99.5%. nih.govacs.orgnih.gov
The table below summarizes selected stereoselective methods for synthesizing pyrrolidine derivatives.
| Method | Catalyst/Reagent | Precursor Type | Key Feature |
| Asymmetric Intramolecular Reductive Amination | Iridium/Chiral Ferrocene Ligand | 4-oxo-4-arylbutyl-carbamates | One-pot deprotection and cyclization; up to 92% ee. thieme-connect.com |
| Asymmetric Intramolecular aza-Michael Addition | Chiral Brønsted Acids | Enone Carbamates | High enantioselectivity (up to 98/2 er). rsc.org |
| Asymmetric Intramolecular Cyclization | n-BuLi / (−)sparteine | N-Boc-N-(alkenyl)-amines | Creates enantioenriched 2-substituted pyrrolidines. acs.org |
| Biocatalytic Asymmetric Synthesis | Transaminases | ω-chloroketones | Access to both enantiomers with >99.5% ee. nih.govacs.org |
Green Chemistry Principles and Sustainable Synthetic Protocols
Adherence to green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has had a significant impact on pyrrolidine synthesis. nih.gov It can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. mdpi.commdpi.com This technique has been successfully applied to N-alkylation reactions and the synthesis of various pyrrolidine derivatives. mdpi.comresearchgate.net
Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key goal. rsc.org For example, efficient, catalyst-free, three-component domino reactions have been developed in an ethanol-water mixture at room temperature to produce complex pyrrolidine-fused compounds. rsc.org
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are inherently efficient and atom-economical. The synthesis of substituted pyrrolidinones has been achieved via MCRs using eco-friendly solvents and green additives like citric acid. These approaches simplify experimental procedures and reduce waste from purification steps. chemheterocycles.com
Optimization of Reaction Conditions for Yield and Purity Enhancement
To make a synthetic route viable, especially for industrial applications, reaction conditions must be optimized to maximize product yield and purity while minimizing side reactions.
For the synthesis of this compound via nucleophilic substitution, several factors can be fine-tuned:
Control of Side Reactions: Key side reactions include over-alkylation of the pyrrolidine nitrogen and polymerization of the vinyl group on the 4-vinylbenzyl chloride precursor.
Temperature Control: Keeping the reaction temperature below 40°C can help mitigate unwanted side reactions.
Use of Inhibitors: The addition of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), can prevent the premature polymerization of the vinyl group.
Stoichiometry: Careful control of the molar ratio of reactants is crucial. Using a slight excess of one reactant can drive the reaction to completion, but a large excess can lead to purification challenges and byproducts.
Solvent and Base Selection: The choice of solvent and base can influence reaction rates and selectivity. While dichloromethane and toluene are common, exploring other solvents may improve outcomes. The strength and solubility of the base (e.g., Cs₂CO₃ vs. K₂CO₃) can also be optimized to improve reaction efficiency in N-alkylation protocols. nih.gov
Purification: After the reaction, purification is essential to isolate the target compound with high purity. Column chromatography using a suitable solvent system, such as a hexane/ethyl acetate (B1210297) gradient, is a typical method for removing unreacted starting materials and byproducts.
The table below outlines key optimization parameters for the N-alkylation of amines.
| Parameter | Variable | Goal |
| Temperature | Low vs. High | Minimize side reactions (e.g., polymerization). |
| Base | Type (e.g., K₂CO₃, Cs₂CO₃, Et₃N), Amount | Maximize reaction rate and yield. mdpi.comnih.gov |
| Solvent | Polarity, Aprotic/Protic | Improve solubility and reaction kinetics. |
| Additives | Radical Inhibitors (e.g., BHT) | Prevent polymerization of vinyl groups. |
| Reaction Time | Short vs. Long | Achieve complete conversion without product degradation. |
Chemical Reactivity and Mechanistic Investigations of 1 4 Ethenylphenyl Methyl Pyrrolidine
Transformations Involving the Pyrrolidine (B122466) Amine Moiety
The pyrrolidine amine moiety, specifically the tertiary nitrogen atom, is a key center of reactivity. Its lone pair of electrons confers nucleophilic and basic properties, enabling a range of chemical transformations.
The nitrogen atom in the 1-[(4-ethenylphenyl)methyl]-pyrrolidine acts as a nucleophile. A primary example of its reactivity is in nucleophilic substitution reactions, particularly quaternization. This reaction, known as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.gov
For instance, the reaction with benzyl (B1604629) chloride would yield a quaternary ammonium salt. dnu.dp.ua The rate of these reactions can be influenced by the solvent, with studies showing that the presence of water can significantly accelerate the quaternization of tertiary amines by benzyl halides. googleapis.comgoogle.com
N-functionalization of the pyrrolidine amine extends beyond simple quaternization. Oxidation of the tertiary amine leads to the formation of a tertiary amine N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or organic per-acids. google.commdpi.com The formation of N-oxides is a significant metabolic pathway for many tertiary amine-containing drugs and can be achieved synthetically using reagents like sodium percarbonate or urea-hydrogen peroxide. hyphadiscovery.comorganic-chemistry.org These N-oxides are valuable synthetic intermediates themselves. liverpool.ac.uk
Ring modifications of the pyrrolidine scaffold are more complex. While direct modification of the saturated pyrrolidine ring in this compound is challenging, synthetic strategies exist to create substituted pyrrolidine rings that can then be incorporated into the target structure. Methods such as 1,3-dipolar cycloadditions of azomethine ylides with alkenes are classical routes to constructing the pyrrolidine ring with various substituents. nih.gov More advanced techniques include palladium-catalyzed C(sp³)–H carbonylation of N-protected amines to form γ-lactams, which are related to the pyrrolidone structure. researchgate.net Ring-closing enyne metathesis also provides a pathway to chiral pyrrolidine derivatives from acyclic precursors containing a basic nitrogen atom. acs.org
Reactions of the Ethenylphenyl Group
The ethenylphenyl group offers two main sites for chemical reactions: the vinyl (ethenyl) double bond and the aromatic phenyl ring.
The vinyl group, being an alkene, is susceptible to a wide array of addition reactions. The π-electrons of the double bond are nucleophilic and can react with various electrophiles.
Addition Reactions:
Hydrogenation: The double bond can be reduced to a single bond (forming an ethyl group) using catalytic hydrogenation, typically with H₂ gas and a metal catalyst like palladium on carbon (Pd/C).
Halogenation: Reaction with halogens such as Br₂ or Cl₂ results in the addition of two halogen atoms across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms.
Oxidation: The vinyl group can be oxidized to form an epoxide (oxirane) using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Further hydrolysis of the epoxide can yield a diol.
Cycloaddition Reactions: The vinyl group can participate as a 2π-electron component in cycloaddition reactions.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of styrene (B11656) derivatives can lead to the formation of cyclobutane (B1203170) rings. nih.gov Visible-light-mediated organophotocatalysis has been shown to be effective for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov
[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile in Diels-Alder reactions with a suitable diene. Furthermore, under visible-light photoredox catalysis, styrenes can undergo a formal [4+2] cycloaddition with another styrene molecule to yield tetralin derivatives. pkusz.edu.cn
A summary of potential reactions at the vinyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Ethylphenyl |
| Bromination | Br₂ | 1,2-Dibromoethylphenyl |
| Epoxidation | m-CPBA | Oxiranylphenyl (Epoxide) |
| [4+2] Cycloaddition | Diene (e.g., Butadiene) | Cyclohexenylphenyl |
| [2+2] Cycloaddition | Another Alkene, hν | Cyclobutylphenyl |
The aromatic ring of the ethenylphenyl group can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The substituent already on the ring—the vinylbenzyl group—directs incoming electrophiles. The alkyl portion of this group is activating and ortho-, para-directing. Since the para position is occupied by the vinyl group, substitution is directed primarily to the ortho position. uci.edu
Key electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, predominantly at the ortho position. uomustansiriyah.edu.iq
Halogenation: The introduction of a halogen (Br or Cl) is achieved using Br₂ or Cl₂ with a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.orguomustansiriyah.edu.iq
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq However, these reactions can be complex with activated rings.
The general mechanism for these reactions involves two steps: the initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Elucidation of Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound allows for complex intermolecular and intramolecular reactions.
Intermolecular Pathways: The most significant intermolecular reaction is polymerization via the vinyl group. As a derivative of styrene, this compound can act as a monomer. The presence of the pyrrolidine group can influence the polymerization process and the properties of the resulting polymer.
Another intermolecular pathway involves the reaction of the pyrrolidine nitrogen of one molecule with the vinyl group of another, though this would likely require specific catalytic conditions. More commonly, the tertiary amine can participate in reactions with other external reagents, as described in section 3.1.1.
Intramolecular Pathways: Intramolecular reactions, where different parts of the same molecule react, are also conceivable under specific conditions. For example, an intramolecular cyclization could potentially occur between the pyrrolidine ring and the vinyl group, though this is not a facile process and would likely require metal catalysis. Palladium-catalyzed intramolecular aza-Wacker-type reactions, for instance, are known to form new C–N bonds by the attack of a nitrogen nucleophile onto a coordinated olefin within the same molecule, leading to fused heterocyclic systems. nih.gov While there are no specific reports for this compound, the principles of such reactions could potentially be applied.
Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to explore reaction pathways, transition states, and the kinetic versus thermodynamic favorability of different products. beilstein-journals.org Such studies could elucidate, for example, the potential for an intramolecular Diels-Alder reaction if the pyrrolidine moiety were part of a diene system tethered to the ethenylphenyl group. mdpi.com
Polymerization Research of Ethenylphenyl Substituted Pyrrolidines
Radical Polymerization Mechanisms and Kinetic Studies
Radical polymerization of styrenic monomers is a well-established field, and 1-[(4-Ethenylphenyl)methyl]-pyrrolidine is expected to undergo this type of polymerization. A key aspect of the radical polymerization of styrenic monomers, particularly at elevated temperatures often required for controlled radical polymerization, is the potential for thermal autopolymerization. rsc.org
| Monomer | Polymerization Method | Key Findings |
| 4-Vinylbenzyl Piperidine (B6355638) | Thermal Autopolymerization | Exhibits pseudo-first-order kinetics. The activation energy is lower than that of styrene (B11656) due to the piperidine ring, suggesting an amine-assisted mechanism. rsc.org |
Anionic Polymerization Pathways and Controlled Systems
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, particularly for styrenic and diene monomers. wikipedia.orgmdpi.com For monomers containing functional groups, the success of anionic polymerization depends on the stability of the functional group to the highly reactive anionic propagating species.
Research on 4-vinylbenzyl piperidine has demonstrated that living anionic polymerization is a viable and successful strategy. rsc.org This method overcomes the challenges of thermal autopolymerization that can occur at higher temperatures. rsc.org The living nature of the polymerization allows for the synthesis of homopolymers with predictable molecular weights and narrow polydispersities. rsc.org Given the similar chemical nature of the pyrrolidine (B122466) and piperidine moieties, it is highly probable that this compound can also be polymerized via a living anionic mechanism to produce well-defined polymers. The key to a successful living anionic polymerization of this monomer would be the use of a suitable initiator, such as an organolithium compound, in a highly purified system to prevent premature termination.
| Monomer | Polymerization Method | Initiator | Key Features |
| 4-Vinylbenzyl Piperidine | Living Anionic Polymerization | sec-Butyllithium | Controlled molecular weights, narrow molecular weight distributions, and formation of block copolymers. rsc.org |
Cationic Polymerization Considerations and Initiator Development
Cationic polymerization is another important method for polymerizing vinyl monomers, particularly those with electron-donating substituents. wpmucdn.com The mechanism involves the generation of a carbocationic propagating species. For styrenic monomers, this is a well-known process.
In the context of ethenylphenyl-substituted amines, a cationic polymerization mechanism has been proposed to explain the accelerated rates of thermal polymerization of 4-vinylbenzyl piperidine. rsc.org The cyclic amine is thought to deprotonate an intermediate adduct, which in turn initiates a cationic polymerization pathway. rsc.org This suggests that this compound could also be susceptible to cationic polymerization.
For a controlled cationic polymerization, the development of suitable initiator systems is crucial. Typically, a Lewis acid co-initiator is used in conjunction with a proton source or a carbocation precursor. nih.gov For a monomer like this compound, the basicity of the pyrrolidine nitrogen could interfere with the Lewis acidic initiator. This might necessitate the use of protecting group strategies or specialized initiators that are less susceptible to amine coordination. Research into the living cationic polymerization of styrene in ionic liquids has shown that the reaction medium can also play a significant role in controlling the polymerization. researchgate.net
Controlled/Living Polymerization Techniques for Tailored Architectures
Controlled/living polymerization techniques are essential for the synthesis of polymers with precisely defined architectures, such as block copolymers, star polymers, and polymers with specific end-group functionalities. These methods include living anionic polymerization, as discussed previously, and various forms of controlled radical polymerization (CRP).
The successful living anionic polymerization of 4-vinylbenzyl piperidine provides a direct pathway to tailored architectures. rsc.org For instance, the sequential addition of another monomer, such as styrene, after the complete polymerization of the piperidine-containing monomer, leads to the formation of well-defined block copolymers. rsc.org This approach would likely be applicable to this compound, enabling the synthesis of block copolymers with a poly(4-(pyrrolidinomethyl)styrene) segment.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are also powerful tools for creating tailored polymer architectures from styrenic monomers. mdpi.comnih.govacs.org These methods are generally more tolerant to functional groups than ionic polymerizations. The application of these techniques to this compound would likely allow for the synthesis of well-defined homopolymers and block copolymers under less stringent conditions than living anionic polymerization. For example, nitroxide-mediated controlled radical polymerization has been successfully used for the synthesis of polystyrenes bearing various organometallic species with controlled molecular weights and narrow polydispersities. tandfonline.com
| Polymerization Technique | Potential for this compound | Advantages |
| Living Anionic Polymerization | High | Precise control over molecular weight and architecture; demonstrated for a close analog. rsc.org |
| Controlled Radical Polymerization (ATRP, RAFT, NMP) | High | Tolerance to functional groups; ability to create complex architectures. mdpi.comnih.govacs.org |
Copolymerization Studies with Diverse Monomeric Units
Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. The copolymerization of this compound with other monomers can lead to materials with a combination of properties derived from each component.
Another relevant area of research is the copolymerization of styrene with vinylbenzyl chloride, followed by post-polymerization modification. rsc.org This approach could be used to indirectly synthesize copolymers containing the pyrrolidinomethylstyrene unit. First, a copolymer of styrene and vinylbenzyl chloride would be prepared, and then the chloromethyl groups would be reacted with pyrrolidine to introduce the desired functionality. This method offers a high degree of flexibility in controlling the composition and architecture of the final copolymer.
The reactivity ratios of the comonomers would be a critical factor in determining the structure of the resulting copolymer (i.e., random, alternating, or blocky). These ratios would need to be determined experimentally for any given comonomer pair with this compound.
Advanced Materials Science Applications of 1 4 Ethenylphenyl Methyl Pyrrolidine and Its Derivatives
Design and Synthesis of Functionalized Polymeric Materials
The presence of the 4-vinylbenzyl group is central to the utility of 1-[(4-ethenylphenyl)methyl]-pyrrolidine in polymer chemistry. This group enables the molecule to act as a monomer in various polymerization reactions, allowing for the design and synthesis of novel functionalized polymeric materials. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, imparts specific chemical characteristics to the resulting polymer, such as basicity, polarity, and the potential for further chemical modification.
The synthesis of polymers from this monomer can be achieved through several established polymerization techniques. It can be used to form homopolymers or can be copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, to precisely tune the mechanical, thermal, and chemical properties of the final material. researchgate.net The synthesis of novel pyrrolidine derivatives through methods like 1,3-dipolar cycloaddition reactions or condensation reactions further expands the library of available functional monomers for creating complex and bioactive molecular architectures. nih.govresearchgate.netnih.gov
| Polymerization Technique | Description | Resulting Polymer Characteristics |
| Free Radical Polymerization | Initiated by free radicals, this is a common method for polymerizing vinyl monomers. The ethenyl group of the compound readily participates in this process. | Produces linear or branched polymers with the pyrrolidine group as a pendant functionality along the polymer backbone. |
| Emulsion Polymerization | A type of radical polymerization carried out in an emulsion, often used to produce high molecular weight polymers with controlled particle size. researchgate.net | Yields stable latexes of polymer particles. The resulting copolymers can be used as modifiers or matrices in composites. researchgate.net |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Advanced techniques that allow for precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers, star polymers). | Enables the synthesis of well-defined polymers where the functional pyrrolidine units are strategically placed for specific applications. |
Integration into Polymer Composites and Hybrid Materials
The incorporation of this compound and its polymeric derivatives into composites and hybrid materials is a key strategy for developing advanced materials with enhanced performance. These materials can be integrated as part of the polymer matrix, as a functional filler, or as a compatibilizer at the interface between different phases.
Research into hybrid organic-inorganic materials has demonstrated the utility of incorporating pyrrolidine fragments into mesoporous silica (B1680970) supports. researchgate.net This approach creates materials with highly accessible active centers, which have shown great performance as catalysts in the production of fine chemicals. researchgate.net Similarly, polymers derived from this compound can be used to create hybrid frameworks with tailored catalytic or separation properties.
| Composite Component | Role of Pyrrolidine Derivative | Resulting Property Enhancement |
| Polymer Matrix | The derivative is polymerized or copolymerized to form the bulk matrix material. researchgate.net | Improved thermal stability, chemical resistance, and inherent functionality (e.g., catalytic activity). researchgate.netresearchgate.net |
| Functional Filler | A polymer derived from the monomer is used as a functional additive within another polymer matrix. sciforum.net | Introduction of novel properties such as photoluminescence for optical applications. sciforum.net |
| Interfacial Compatibilizer | The molecule is used to bridge the interface between a filler (e.g., glass fiber, natural fiber) and the polymer matrix. nih.gov | Enhanced interfacial adhesion, leading to superior mechanical properties and reduced water absorption. nih.gov |
| Hybrid Material Precursor | Used in sol-gel or other synthesis routes to create integrated organic-inorganic hybrid materials. researchgate.net | Creation of materials with high surface area and accessible functional sites for catalysis or adsorption. researchgate.net |
Surface Modification and Interfacial Adhesion Enhancement Strategies
The dual chemical nature of this compound makes it an excellent candidate for surface modification and as an agent for enhancing interfacial adhesion. The polymerizable vinyl group can be used to chemically graft the molecule onto a substrate, while the pyrrolidine-phenyl moiety provides a functional surface with specific chemical and physical properties.
This grafting strategy can be employed to alter the surface energy of polymers, for instance, to increase wettability and hydrophilicity. This is particularly important for materials like poly(dimethylsiloxane) (PDMS) used in microfluidics and biointerfaces, where controlling surface properties is crucial. researchgate.net By creating a functionalized surface, subsequent attachment of other molecules, such as peptides or bioactive compounds, becomes possible. utoronto.ca
In fiber-reinforced composites, the interface between the fiber and the matrix is often the weak point. mdpi.com Applying a coating of or treating the fiber surface with a molecule like this compound can significantly improve adhesion. The vinyl group can co-react and form covalent bonds with the polymer matrix during curing, while the pyrrolidine part can interact with the fiber surface through secondary forces or chemical bonding, creating a strong interfacial bridge. nih.govnih.gov This enhanced adhesion is critical for the performance of high-strength laminates used in demanding applications. mdpi.com
Applications in Specialty Chemicals, Coatings, and Cross-linking Agents
The reactivity of this compound lends itself to several applications in the realm of specialty chemicals. It serves as a valuable building block in organic synthesis for producing more complex molecules, including dyes and fragrances. lookchem.com
In polymer science, one of its most important roles is as a cross-linking agent. When added in small quantities to a polymer formulation, its vinyl group can react and form covalent bonds between different polymer chains. This cross-linking process creates a network structure, which significantly enhances the material's mechanical strength, stiffness, and thermal and chemical resistance. nih.gov This is a common strategy to improve the performance of coatings and adhesives.
The use of related vinyl pyrrolidone derivatives, such as N-vinyl-2-pyrrolidone, in UV-curable coatings highlights the potential of this class of compounds. sciforum.net These coatings can be rapidly cured to form hard, durable, and functional surfaces for applications like optical fiber sensors. sciforum.net Furthermore, simpler pyrrolidine derivatives like N-Methyl Pyrrolidone (NMP) are widely used as high-performance solvents in the formulation of electronic and industrial coatings, where they aid in flow and leveling and improve the properties of high-temperature bake coatings. specialchem.commdpi.com Polymers and oligomers of this compound could be designed to offer similar benefits in advanced coating formulations.
| Application | Function of Pyrrolidine Compound | Key Benefits |
| Specialty Chemicals | Acts as a versatile intermediate and building block in multi-step organic synthesis. lookchem.com | Enables the creation of complex molecules for dyes, fragrances, and other high-value chemicals. lookchem.com |
| Coatings | Serves as a monomer or oligomer in coating formulations, particularly for UV-curable systems. sciforum.net | Provides rapid curing, good film formation, and the ability to incorporate functionality (e.g., luminescence). sciforum.net |
| Adhesives | Used as a component to enhance interfacial adhesion and cohesive strength. mdpi.com | Improves bonding between dissimilar materials and increases the overall durability of the adhesive joint. mdpi.com |
| Cross-linking Agents | The vinyl group participates in polymerization to link polymer chains together. | Increases mechanical strength, thermal stability, and solvent resistance of the final polymer product. nih.gov |
Catalytic Roles and Applications of 1 4 Ethenylphenyl Methyl Pyrrolidine and Its Derivatives
Development of Polymer-Immobilized Catalytic Systems based on Pyrrolidine (B122466) Scaffolds
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the operational advantages of the latter. The vinyl group on the 1-[(4-ethenylphenyl)methyl]-pyrrolidine molecule serves as a versatile anchor for immobilization onto various polymeric scaffolds.
Methods of Immobilization:
Direct Polymerization: The vinyl-functionalized pyrrolidine monomer can be copolymerized with other monomers, such as styrene (B11656) and divinylbenzene, to create cross-linked polystyrene resins. This method embeds the catalytic pyrrolidine unit directly into the polymer backbone.
Grafting: The monomer can be grafted onto existing polymer surfaces or porous materials. This is often achieved through surface-initiated polymerization techniques, allowing for the growth of polymer chains bearing the catalytic moiety from the support surface.
Post-Functionalization: A pre-formed polymer containing reactive groups can be chemically modified to attach the pyrrolidine scaffold.
These polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for application in continuous-flow reactor systems. acs.orgnsf.gov Porous organic polymers (POPs) are particularly effective supports due to their high surface area, tunable porosity, and excellent stability, which can enhance catalyst accessibility and efficiency. uva.esuva.es The polymer matrix not only acts as an inert support but can also influence the catalyst's microenvironment, potentially enhancing its selectivity and stability. acs.org
Exploration in Organocatalysis and Metal-Organic Hybrid Catalysis
The pyrrolidine unit is a cornerstone of aminocatalysis, a major branch of organocatalysis. nih.govbenthamdirect.com Furthermore, it can serve as a potent ligand in metal-based catalytic systems.
Organocatalysis: The secondary amine of the pyrrolidine ring is the active site for organocatalytic transformations. It operates primarily through two key activation modes:
Enamine Catalysis: The pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations.
Iminium Ion Catalysis: The pyrrolidine forms a positively charged iminium ion with α,β-unsaturated carbonyl compounds. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.
Immobilized this compound systems have proven effective in catalyzing C-C and C-N bond-forming reactions under mild and often environmentally friendly conditions, including the use of aqueous media. uva.esresearchgate.net
Metal-Organic Hybrid Catalysis: The nitrogen atom of the pyrrolidine ring can coordinate with various transition metals, such as palladium, ruthenium, gold, and copper, to form hybrid catalysts. nih.govnih.govresearchgate.net In these systems, the pyrrolidine moiety acts as a ligand that modulates the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. These hybrid catalysts have been applied in a range of reactions, including cross-coupling reactions (e.g., Sonogashira), allylic alkylations, and cycloadditions. nih.govnih.gov The vinylbenzyl group allows for the heterogenization of these metal complexes, creating recyclable catalysts that prevent the leaching of expensive or toxic metals into the product.
Mechanistic Insights into Catalytic Activity, Selectivity, and Turnover
Understanding the reaction mechanism is crucial for optimizing catalyst performance. In pyrrolidine-based organocatalysis, the catalytic cycle begins with the formation of either an enamine or an iminium ion, as described above. For instance, in the Michael addition of a ketone to a nitroolefin, the pyrrolidine catalyst first forms an enamine with the ketone. This enamine, being a soft nucleophile, then attacks the β-carbon of the nitroolefin. Subsequent hydrolysis releases the product and regenerates the pyrrolidine catalyst, completing the cycle. uva.es
The polymer support can exert a significant influence on the catalytic process. The confinement of the catalytic sites within the polymer pores can create a specific microenvironment that may enhance reaction rates or alter selectivities compared to the homogeneous counterpart. uva.es However, diffusion limitations of substrates and products through the polymer matrix can sometimes be a drawback. uva.es
Catalytic efficiency is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF) .
TON: Represents the total number of substrate molecules converted per catalytic site before the catalyst becomes deactivated. researchgate.netquora.com
TOF: Is the turnover rate, defined as the number of catalytic cycles per active site per unit of time. osti.govyoutube.com
For heterogeneous catalysts, accurately determining the number of active sites can be challenging, making TOF values sometimes an approximation. researchgate.net However, these metrics are invaluable for comparing the efficacy of different catalytic systems and for process optimization. osti.gov Studies have shown that immobilized pyrrolidine catalysts can exhibit high turnover numbers due to their excellent stability and recyclability. uva.es
Table 1: Definition of Catalytic Performance Metrics
| Metric | Definition | Formula | Significance |
|---|---|---|---|
| Turnover Number (TON) | Moles of product formed per mole of catalyst. | TON = (moles of product) / (moles of catalyst) |
Measures the total lifetime productivity of the catalyst. |
| Turnover Frequency (TOF) | Number of turnovers per unit time. | TOF = TON / time |
Measures the intrinsic activity or speed of the catalyst. |
Enantioselective Catalysis Employing Chiral Pyrrolidine Derivatives
A major advancement in catalysis is the development of enantioselective reactions, which produce one specific chiral version of a molecule. By using chiral derivatives of this compound, chemists can create powerful asymmetric catalysts. These chiral catalysts are often synthesized from readily available natural amino acids, such as L-proline or hydroxyproline. nih.govnih.gov
The chiral scaffold creates a three-dimensional pocket around the active site. When reactants enter this pocket, the steric and electronic interactions favor one orientation of approach over another, leading to the preferential formation of one enantiomer of the product. This is the principle of asymmetric induction. acs.orgnih.gov
Polymer-supported chiral pyrrolidine catalysts have been successfully employed in various asymmetric transformations, most notably the Michael addition. rsc.org The stereochemical outcome of these reactions is often excellent, achieving high yields, diastereoselectivities (dr), and enantioselectivities (ee). Research has shown that the configuration of substituents on the pyrrolidine ring (e.g., cis vs. trans) can have a profound impact on the stereoselectivity, with polymer-supported cis-pyrrolidine catalysts sometimes yielding superior results compared to their more common trans counterparts. acs.orgacs.org
Table 2: Performance of a Polymer-Supported Chiral Pyrrolidine Catalyst in an Asymmetric Michael Reaction Reaction: Asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene catalyzed by a polymer-supported chiral pyrrolidine derivative.
| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
|---|---|---|---|
| Propanal | 95 | 95:5 | 98 |
| Butanal | 98 | 96:4 | 99 |
| Pentanal | 97 | 94:6 | 98 |
| Isovaleraldehyde | 92 | 90:10 | 97 |
(Data are representative examples derived from findings in the field for illustrative purposes.)
The combination of a highly effective chiral pyrrolidine scaffold with a robust polymer immobilization strategy provides a powerful tool for sustainable and scalable asymmetric synthesis. These systems are not only efficient and selective but also align with the principles of green chemistry by enabling catalyst recycling and reducing waste.
Supramolecular Chemistry of 1 4 Ethenylphenyl Methyl Pyrrolidine Scaffolds
Investigation of Non-Covalent Interactions in Self-Assembled Systems
The self-assembly of systems based on 1-[(4-ethenylphenyl)methyl]-pyrrolidine is governed by a subtle interplay of various non-covalent interactions. nih.gov These interactions dictate the spontaneous organization of molecules into stable, well-defined nanostructures. nih.gov The primary forces at play would include hydrophobic interactions, π-π stacking, and hydrogen bonding.
The aromatic phenyl ring is a key contributor to π-π stacking interactions, where the face-to-face arrangement of these rings leads to attractive forces that can drive the assembly process. acs.org Additionally, the hydrophobic nature of the ethenylphenyl group promotes the aggregation of these moieties in aqueous environments to minimize contact with water, a fundamental driving force for the self-assembly of amphiphilic molecules. nih.gov
The pyrrolidine (B122466) ring, while not as prominent a hydrogen bond donor as primary or secondary amines, can act as a hydrogen bond acceptor. More significantly, in its protonated (pyrrolidinium) form, it can engage in strong electrostatic interactions and hydrogen bonding with suitable anions or polar groups. The balance of these non-covalent forces is crucial in determining the morphology and stability of the resulting self-assembled structures. nih.govrsc.org For instance, in polymeric systems derived from this monomer, the interplay between hydrophobic and π-π stacking interactions of the polymer backbone and the electrostatic and hydrogen bonding interactions of the pyrrolidine side chains would be critical. nih.gov
A systematic investigation into block copolymers with varying hydrophobic and hydrophilic blocks has shown that an increase in hydrophobic and π-π stacking interactions can lead to a decrease in the pKa values of ionizable groups within the polymer structure. nih.gov Conversely, enhanced ionic binding can lead to an increase in pKa. nih.gov This demonstrates the dynamic and interconnected nature of these non-covalent forces in controlling the behavior of self-assembled nanosystems. nih.gov
Table 1: Key Non-Covalent Interactions in this compound-Based Systems
| Interaction Type | Participating Moiety | Description | Influence on Self-Assembly |
|---|---|---|---|
| π-π Stacking | Phenyl Ring | Attractive interaction between the electron clouds of aromatic rings. | Promotes ordering and stability of aggregates. |
| Hydrophobic Interactions | Ethenylphenyl Group | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the formation of core-shell structures or micelles in water. |
| Hydrogen Bonding | Pyrrolidine (acceptor), Pyrrolidinium (B1226570) (donor) | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Contributes to the specificity and directionality of molecular association. |
| Electrostatic Interactions | Pyrrolidinium Cation | Attractive or repulsive forces between charged species. | Can be tuned by pH to control the assembly and disassembly of structures. |
Host-Guest Chemistry and Molecular Recognition Phenomena with Pyrrolidine Derivatives
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule through non-covalent interactions. libretexts.org The pyrrolidine scaffold is a common feature in molecules designed for molecular recognition due to its defined stereochemistry and ability to participate in various intermolecular forces. researchgate.net While specific host-guest studies involving this compound are not prevalent, the principles of molecular recognition can be applied to its potential derivatives and polymeric forms.
Polymers functionalized with pyrrolidine moieties can act as macromolecular hosts. The binding of guest molecules can be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. mdpi.com For example, a polymer with protonated pyrrolidinium side chains could electrostatically bind anionic guest molecules. The specificity of this binding would be influenced by the size, shape, and charge distribution of both the host's binding sites and the guest molecule. libretexts.org
The concept of "induced fit," common in biological systems, can also be observed in synthetic host-guest systems, where the host may undergo a conformational change upon guest binding to optimize the non-covalent interactions. mdpi.com This dynamic nature is crucial for creating responsive materials where guest binding can trigger a macroscopic change in the material's properties. mdpi.com
Research on other pyrrolidine-containing systems has demonstrated their utility in molecular recognition. For instance, combinatorial libraries of mercaptoacyl pyrrolidines have been screened for their ability to inhibit enzymes, showcasing the potential for highly specific host-guest interactions. nih.gov In such systems, the pyrrolidine core helps to rigidly orient the functional groups responsible for binding to the enzyme's active site. nih.gov
Table 2: Illustrative Host-Guest Systems with Pyrrolidine-Related Scaffolds
| Host System | Guest Molecule | Primary Driving Interactions | Potential Application |
|---|---|---|---|
| Polymer with Pyrrolidinium Side Chains | Anionic Dyes | Electrostatic Interactions, Hydrogen Bonding | Sensing, Separation |
| Pyrrolidine-Functionalized Nanoparticles | Small Organic Molecules | Hydrophobic Interactions, van der Waals Forces | Drug Delivery, Catalysis |
| Chiral Pyrrolidine-Based Macrocycle | Enantiomeric Guests | Chiral Recognition, Hydrogen Bonding | Enantioselective Separation |
Dynamic Covalent and Non-Covalent Self-Assembly Processes for Hierarchical Structures
The creation of complex, hierarchical structures from simple building blocks is a hallmark of supramolecular chemistry. researchgate.net Systems derived from this compound are well-suited for both non-covalent and dynamic covalent self-assembly processes to form such structures.
Non-covalent self-assembly relies on the reversible nature of interactions like hydrogen bonding and π-π stacking to form ordered aggregates. acs.org For polymers of this compound, this could manifest as the formation of micelles, vesicles, or other nanostructures in solution. nih.govrsc.org The morphology of these structures can often be controlled by external stimuli such as pH or temperature, which alter the balance of the non-covalent forces. nih.gov For example, changing the pH would alter the protonation state of the pyrrolidine nitrogen, thereby modulating the electrostatic interactions and potentially triggering a morphological transition of the self-assembled structure. nih.gov
Polymerization-induced self-assembly (PISA) is a powerful technique for creating well-defined hierarchical structures. rsc.org In a PISA process involving a monomer like this compound, a soluble polymer block would be chain-extended with this monomer. As the second block grows, it becomes insoluble and self-assembles in situ to form nanoparticles with various morphologies (e.g., spheres, worms, or vesicles). rsc.org
Dynamic covalent chemistry involves the formation and breaking of covalent bonds under equilibrium control. This allows for the creation of robust yet adaptable structures. While the vinyl group of the monomer is typically used for irreversible polymerization, the pyrrolidine moiety could be modified to include functionalities capable of dynamic covalent reactions, such as imine or disulfide exchange. This would enable the formation of self-healing materials or adaptive networks. The synergistic interplay of covalent and non-covalent interactions can lead to the formation of highly ordered and functional materials. researchgate.net
Table 3: Self-Assembled Structures from Analogous Vinylbenzyl and Pyrrolidine Systems
| Polymer System | Self-Assembly Method | Resulting Structure | Typical Size Range |
|---|---|---|---|
| Amphiphilic Block Copolymers | Solvent Switching | Micelles, Vesicles | 50 - 500 nm |
| Poly(vinylbenzyl)-based Block Copolymers | Polymerization-Induced Self-Assembly (PISA) | Spherical Nanoparticles, Worm-like Micelles | 95 - 389 nm |
| End-functionalized Pyrrolidine Oligomers | Complexation with DNA | Polyplexes | 50 - 450 nm |
Application in Supramolecular Catalysis and Responsive Systems
The integration of catalytic sites into supramolecular assemblies can lead to catalysts with enhanced activity, selectivity, and recyclability. The pyrrolidine moiety is a well-established organocatalyst, particularly for asymmetric reactions, proceeding through enamine or iminium ion intermediates. rsc.orgmdpi.com By incorporating this compound into a self-assembled structure, such as a micelle or a porous polymer, it is possible to create a nanoreactor that can enhance catalytic efficiency. rsc.org
In such a supramolecular catalyst, the self-assembled structure can create a microenvironment that is different from the bulk solution. For example, a hydrophobic core of a micelle could concentrate nonpolar reactants, thereby increasing the effective concentration and reaction rate. rsc.org Furthermore, the defined architecture of a porous polymer can provide size and shape selectivity for the catalytic reaction. rsc.org Chiral porous polymers based on pyrrolidine have been shown to be effective heterogeneous organocatalysts for asymmetric Michael additions in water, with high yields and enantioselectivities. rsc.org
The stimuli-responsive nature of supramolecular systems also allows for the development of "smart" materials that can respond to changes in their environment. researchgate.netrsc.org Polymers derived from this compound could be designed to be pH- or temperature-responsive. researchgate.netrsc.org For example, a thermoresponsive polymer could be soluble at one temperature and aggregate at another, allowing for the controlled release of an encapsulated molecule or the switching of catalytic activity. rsc.orgrsc.org Copolymers of vinyl pyrrolidone with hydrophobic monomers have been shown to exhibit a lower critical solution temperature (LCST), a property that can be exploited in the design of such responsive systems. mdpi.com
Table 4: Catalytic Performance of a Pyrrolidine-Functionalized Polymer Resin in an Aqueous Aldol (B89426) Reaction
| Catalyst | Amine Loading (mmol/g) | Turnover Frequency (TOF) (s⁻¹) | Key Feature |
|---|---|---|---|
| PEGMA-AMP Resin | 0.054 ± 0.008 | 3.0 ± 1.5 × 10⁻³ | Swellable polymer support enhances activity in water. |
Data adapted from studies on a pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resin. mdpi.com
Computational and Theoretical Investigations of 1 4 Ethenylphenyl Methyl Pyrrolidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and describing the distribution and energy of its electrons. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.
The molecular geometry is defined by the bond lengths, bond angles, and dihedral angles between atoms. DFT calculations can predict these parameters with high accuracy. For a molecule like 1-[(4-ethenylphenyl)methyl]-pyrrolidine, key parameters would include the C-C bond lengths within the phenyl ring and the vinyl group, the C-N bond lengths of the pyrrolidine (B122466) ring, and the angles defining the spatial relationship between the planar phenyl ring and the non-planar, puckered pyrrolidine ring. As a reference, DFT calculations on styrene (B11656) provide insights into the vinylphenyl moiety. uwosh.edu
Table 8.1.1: Illustrative Optimized Geometrical Parameters for Styrene (Vinylbenzene) Moiety This data is for Styrene, a structural component of the target compound, and is provided for illustrative purposes. uwosh.edu
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | Aromatic C-C | ~1.40 |
| Bond Length | Aromatic C-H | ~1.08 |
| Bond Length | Aromatic C - Vinyl C | ~1.47 |
| Bond Length | Vinyl C=C | ~1.34 |
The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. joaquinbarroso.com For this compound, the electron-rich pyrrolidine nitrogen would significantly influence the HOMO, while the conjugated π-system of the vinylphenyl group would dominate both the HOMO and LUMO.
Table 8.1.2: Illustrative Frontier Molecular Orbital Energies for Styrene This data is for Styrene and is provided for illustrative purposes to represent the vinylphenyl portion of the target compound. uwosh.edumdpi.com
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.1 | Highest Occupied Molecular Orbital |
| LUMO | -0.3 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.8 | Energy difference (ΔE) |
These calculations provide a foundational understanding of the molecule's intrinsic structural and electronic characteristics, which are essential for interpreting its reactivity and interactions.
Elucidation of Reaction Mechanisms and Transition State Analysis via DFT
Density Functional Theory is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, DFT can identify the lowest energy path from reactants to products, revealing the structures of intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy and thus the rate of the reaction.
For this compound, several reactions could be computationally studied. A primary example is the electrophilic addition to the ethenyl (vinyl) group. DFT calculations can model the approach of an electrophile (e.g., H⁺ or Br⁺) to the double bond, the formation of a carbocation intermediate, and the subsequent attack by a nucleophile. The calculations would determine the relative energies of the transition states for the formation of the two possible carbocation intermediates (at the alpha and beta carbons), thereby predicting the regioselectivity of the reaction (i.e., adherence to Markovnikov's rule).
A DFT study on the methoxycarbonylation of styrene by palladium chloride, for instance, illustrates how this method can be applied. In that study, the reaction proceeds through several steps, including the insertion of styrene into a Pd-H bond. DFT calculations identified the transition states for this insertion, showing that the formation of the branched alkyl palladium intermediate is energetically more favorable than the linear one due to a lower activation energy barrier (0.2 kcal/mol vs. 2.4 kcal/mol). mdpi.com This type of analysis, applied to reactions of this compound, could predict reaction outcomes and optimize conditions.
Table 8.2.1: Illustrative Thermodynamic Parameters for a Reaction Step This hypothetical data illustrates the kind of information obtained from a DFT transition state analysis for an electrophilic addition to the vinyl group.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.2 | +16.5 |
| Intermediate | +5.4 | +4.8 |
| Products | -20.7 | -21.3 |
By comparing the Gibbs free energy of activation for competing pathways, chemists can predict which products will form preferentially, providing deep mechanistic insight that is often difficult to obtain experimentally. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms and bonds within a molecule over time. MD simulations provide a detailed picture of the molecule's conformational landscape—the collection of different shapes it can adopt—and its interactions with its environment, such as solvent molecules.
For this compound, a key area of flexibility is the bond connecting the benzyl (B1604629) group to the pyrrolidine nitrogen. Rotation around this bond, as well as the bond between the phenyl ring and the methylene (B1212753) bridge, allows the molecule to adopt numerous conformations. MD simulations can explore these rotational energy barriers and identify the most stable or populated conformers in a given environment. A computational study on the similar N-benzyl-N-(furan-2-ylmethyl)acetamide revealed a hindered cis-trans rotational equilibrium, with DFT calculations predicting nine stable conformations. researchgate.net A similar analysis for this compound would reveal its preferred shapes in solution.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solvent and the pyrrolidine nitrogen, as well as non-polar interactions with the vinylphenyl group. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom, offering insights into solvation and how the molecule presents itself to other reactants. nih.gov
Table 8.3.1: Illustrative Conformational States and Properties from MD This hypothetical data represents typical outputs from an MD simulation for a flexible molecule like the target compound.
| Conformational State | Dihedral Angle (Ring-CH₂-N-CH₂) | Relative Population (%) | Radius of Gyration (Å) |
| Extended | ~180° | 65 | 4.8 |
| Folded | ~60° | 30 | 4.2 |
| Other | Variable | 5 | Variable |
This information is critical for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as in biological systems or during self-assembly processes.
Derivation of Structure-Reactivity Relationships from Theoretical Models
One of the ultimate goals of computational chemistry is to establish a clear link between a molecule's structure and its chemical reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that achieve this by correlating calculated molecular descriptors with experimentally observed activities.
For a series of related compounds, theoretical models can calculate a wide array of descriptors, including:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, radius of gyration.
Topological Descriptors: Indices that describe molecular branching and connectivity.
These descriptors are then used as variables in a statistical model (e.g., multiple linear regression) to predict the activity of interest. For example, a QSAR study on a series of pyrrolidine derivatives acting as neuraminidase inhibitors found that electrostatic factors and the presence of hydrogen bonds were highly correlated with inhibitory activity. nih.gov Another study on different pyrrolidine derivatives identified that the presence of polar properties on the van der Waals surface was important for their biological function. nih.gov
For this compound, one could develop a QSAR model by synthesizing a library of derivatives with different substituents on the phenyl ring or the pyrrolidine ring. Theoretical descriptors would be calculated for each derivative, and these would be correlated with an experimentally measured property, such as reaction rate constants for a specific chemical transformation. The resulting QSAR equation would not only predict the reactivity of new, unsynthesized derivatives but also provide insight into the molecular properties that govern that reactivity.
Table 8.4.1: Example of Molecular Descriptors Used in QSAR Models This table presents a selection of theoretical descriptors that could be used to build a structure-reactivity model for derivatives of the target compound.
| Derivative | HOMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Reactivity (Log k) |
| Parent Compound | -5.9 | 205.3 | 1.5 | 2.1 |
| 4-Nitro Derivative | -6.5 | 220.1 | 4.8 | 1.5 |
| 4-Methoxy Derivative | -5.6 | 225.8 | 1.9 | 2.6 |
| 2-Methylpyrrolidine | -5.9 | 219.5 | 1.6 | 2.0 |
Such models are a cornerstone of modern chemical research and drug discovery, enabling the rational design of molecules with desired properties. tandfonline.com
Future Prospects and Emerging Research Frontiers for 1 4 Ethenylphenyl Methyl Pyrrolidine
The chemical compound 1-[(4-ethenylphenyl)methyl]-pyrrolidine, a functionalized styrene (B11656) monomer, stands at the confluence of synthetic chemistry and materials science. Its unique structure, featuring a polymerizable vinyl group and a versatile pyrrolidine (B122466) ring, opens up significant avenues for future research and development. The exploration of this molecule is poised to expand into advanced manufacturing, novel chemical modifications, and the creation of intelligent materials, fostering collaborations across various scientific disciplines.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 1-[(4-Ethenylphenyl)methyl]-pyrrolidine, and how can side reactions be minimized?
- Methodological Answer : A two-step approach is typical: (1) alkylation of pyrrolidine with 4-ethenylbenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) and (2) purification via column chromatography using a hexane/ethyl acetate gradient. Side reactions (e.g., over-alkylation or vinyl group polymerization) can be mitigated by controlling reaction temperature (<40°C) and using radical inhibitors like BHT . Confirm purity (>95%) via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : Use H NMR to verify the vinyl proton signals (δ 5.2–5.8 ppm, doublets) and pyrrolidine ring protons (δ 2.5–3.5 ppm). C NMR confirms the quaternary carbon at the benzyl position (~140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 202.16. Discrepancies in fragmentation patterns may arise from residual solvents; repeat analysis after lyophilization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of vapors (TLV: 5 ppm) .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous organic waste (EPA Code D001) .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of this compound for electrochemical applications?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO levels, focusing on the electron-rich pyrrolidine nitrogen and conjugated vinyl group. Compare results with cyclic voltammetry data (e.g., oxidation potentials in acetonitrile) to validate computational models .
- Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to tune redox activity for use in organic semiconductors .
Q. What structure-activity relationship (SAR) strategies enhance the antimycobacterial activity of pyrrolidine derivatives?
- Methodological Answer :
- Introduce fluorinated or methyl groups at the 4-position of the phenyl ring to improve lipophilicity (logP >2.5) and membrane penetration .
- Test derivatives against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MIC ≤6.25 µg/mL indicates high potency). Cross-validate with cytotoxicity assays on Vero cells (IC >50 µg/mL) .
Q. How should researchers address contradictions in reported bioactivity data for pyrrolidine-based compounds?
- Methodological Answer :
- Standardize Assays : Use the same bacterial strain (e.g., ATCC 27294) and culture medium (Middlebrook 7H9) to minimize variability .
- Control for Stereochemistry : Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity, as racemic mixtures may show conflicting activity .
Q. What methodologies enable the study of this compound’s role in asymmetric catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
